1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide
Description
1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a pyridinylsulfanyl acetyl substituent. The compound’s structure combines a piperidine ring with an amide linkage and a sulfur-containing pyridinyl group, which may influence its physicochemical and pharmacological properties. Piperidine carboxamides are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and viral proteins .
Properties
IUPAC Name |
1-(2-pyridin-2-ylsulfanylacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c14-13(18)10-4-7-16(8-5-10)12(17)9-19-11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2,(H2,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBJISZBTDLJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridin-2-ylsulfanylacetyl Intermediate: This step involves the reaction of pyridine-2-thiol with an appropriate acylating agent to form the pyridin-2-ylsulfanylacetyl intermediate.
Coupling with Piperidine-4-carboxamide: The intermediate is then coupled with piperidine-4-carboxamide under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). Major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives.
Scientific Research Applications
1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of piperidine and pyridine-containing compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The piperidine and pyridine moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways or bind to receptors in the nervous system, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives
Key Observations:
- Sulfur-Containing Groups : The pyridinylsulfanyl group in the target compound contrasts with sulfonyl () or thioether-linked benzoxazole (). Sulfanyl groups may enhance hydrogen bonding or hydrophobic interactions compared to sulfonyl groups .
- Aromatic Substituents : Analogs with electron-withdrawing groups (e.g., chloro, trifluoromethyl) show stronger antiviral activity (), while methoxy groups () correlate with analgesic effects.
- Bulk and Flexibility : Bulky substituents (e.g., benzimidazole in ) improve enzyme inhibition but may reduce bioavailability. The pyridinylsulfanyl group balances moderate hydrophobicity and steric demand.
Pharmacological Activity and SAR
Table 2: Pharmacological Profiles of Selected Analogs
SAR Trends:
- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents () improve binding to hydrophobic pockets in viral proteins or enzymes.
- Hydrophobic Moieties : Bulky aromatic groups (e.g., naphthyl in ) enhance target affinity but may limit solubility.
- Amide Linkage : Critical for hydrogen bonding with biological targets; modifications here (e.g., ’s benzoyl vs. the target’s acetyl) alter activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
